molecular formula C21H24O B1661887 1-(9H-fluoren-2-yl)octan-1-one CAS No. 99012-31-4

1-(9H-fluoren-2-yl)octan-1-one

Cat. No.: B1661887
CAS No.: 99012-31-4
M. Wt: 292.4 g/mol
InChI Key: HZLNJYVBCPTWAK-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)octan-1-one is a ketone derivative featuring a fluorene moiety linked to an eight-carbon alkyl chain (octanone). The fluorene group, a bicyclic aromatic hydrocarbon, imparts rigidity and π-conjugation, while the octanone chain enhances lipophilicity. Its molecular formula is C₂₁H₂₂O, with a molecular weight of 290.40 g/mol (inferred from structural analogs in ).

Properties

CAS No.

99012-31-4

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)octan-1-one

InChI

InChI=1S/C21H24O/c1-2-3-4-5-6-11-21(22)17-12-13-20-18(15-17)14-16-9-7-8-10-19(16)20/h7-10,12-13,15H,2-6,11,14H2,1H3

InChI Key

HZLNJYVBCPTWAK-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
1-(9H-Fluoren-2-yl)octan-1-one C₂₁H₂₂O Fluorenyl, octanone 290.40 High lipophilicity; potential fluorophore
1-(9H-Fluoren-2-yl)ethanone (2-Acetylfluorene) C₁₅H₁₂O Fluorenyl, ethanone 208.26 Fluorophore; precursor for nicotinonitriles
4-Fluoro-PV9 (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one) C₁₄H₁₈FNO Fluorophenyl, pyrrolidinyl, octanone 235.30 Psychoactive designer drug
1-(9,9-Diethyl-9H-fluoren-2-yl)-2-(acetyloxyimino)propan-1-one C₂₂H₂₃NO₃ Fluorenyl (diethyl-substituted), acetyloxyimino 357.43 Photoactive material (inferred)
1-(9H-Fluoren-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one C₂₂H₁₅NO₃ Fluorenyl, nitro-substituted propenone 341.36 Chromophore for optoelectronics

Substituent Effects on Properties

  • Chain Length and Lipophilicity: The octanone chain in the target compound increases hydrophobicity compared to shorter-chain analogs like 1-(9H-fluoren-2-yl)ethanone (C8 vs. C2). This enhances solubility in nonpolar solvents but may reduce aqueous solubility, critical for biological applications .
  • Electronic and Optical Properties: Fluorene derivatives generally exhibit strong fluorescence due to extended π-conjugation. The octanone chain likely has minimal electronic impact, but substituents like nitro groups (e.g., in ) redshift absorption/emission wavelengths by enhancing push-pull effects.
  • Biological Activity: While 4-fluoro-PV9 (a structural analog with an octanone chain) shows psychoactive properties , the target compound’s fluorenyl group may instead favor material science applications, such as organic semiconductors or sensors.

Stability and Functional Performance

  • Thermal Stability: Fluorene-based polymers are known for thermal/chemical stability (decomposition temperatures >300°C) . The octanone chain may slightly reduce thermal stability compared to shorter alkyl or aryl substituents due to increased flexibility.
  • Photostability : Fluorene’s rigid structure resists photodegradation, making it suitable for optoelectronics. Nitro or electron-withdrawing groups (e.g., in ) may alter stability by introducing reactive sites.

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